Forchlorfenuron

Overview

Description

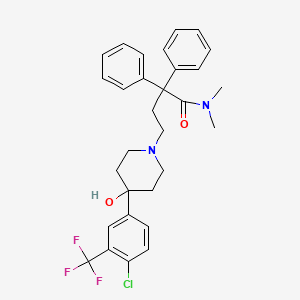

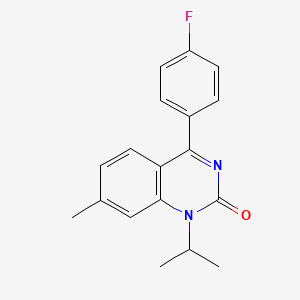

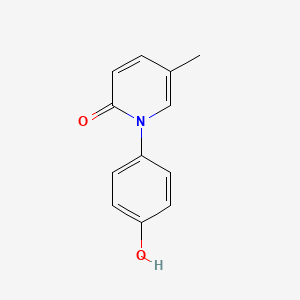

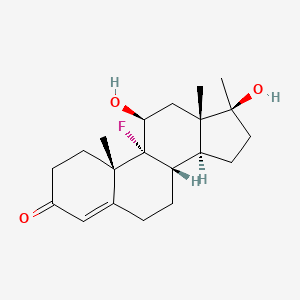

Forchlorfenuron is a member of the class of phenylureas that is urea substituted by a phenyl group and a 2-chloropyridin-4-yl group at positions 1 and 3 respectively . It is a plant growth regulator widely used in agriculture for improving fruit quality and fruit size . It has a role as a plant growth regulator . It is a diphenylurea-derivative cytokinin growth stimulating substance used as a plant growth regulator (PGR) to enhance fruit set, size, and increase yields .

Synthesis Analysis

Forchlorfenuron analogs have been developed through structural modification of Forchlorfenuron . These analogs, coined UR214-1, UR214-7, and UR214-9, are more effective in decreasing viability and proliferation in both ovarian and endometrial cancer cell lines compared to parental Forchlorfenuron .

Molecular Structure Analysis

Forchlorfenuron is a synthetic plant cytokinin . Its molecular formula is C12H10ClN3O . The structure of Forchlorfenuron has been optimized through the development of potent Forchlorfenuron analogs .

Chemical Reactions Analysis

Forchlorfenuron has been shown to affect HIF-1α and HER2, which are both known to play a crucial role in cancer cell survival . Treatment with either Forchlorfenuron or its analogs decreases the expression of human epididymis protein 4 (HE4), which is commonly upregulated in ovarian and endometrial cancers .

Physical And Chemical Properties Analysis

Forchlorfenuron is a synthetic plant cytokinin . Its molecular weight is 247.68 g/mol . The physical properties of Forchlorfenuron have been assessed in the context of its inclusion complexes with γ-cyclodextrin derivatives .

Scientific Research Applications

Plant Yield Enhancement

Forchlorfenuron is commonly used as a plant growth regulator to promote plant yield . It has been shown to increase the content of secondary metabolites in plants, which are compounds that can have various beneficial effects .

Fruit Set and Enlargement in Kiwifruit

Studies have demonstrated that Forchlorfenuron improves fruit set and yield in kiwifruit. It plays a significant role during the fruit growth period, particularly from 28 to 42 days after bloom, contributing to fruit enlargement .

Induction of Parthenocarpic Fruit Formation

Forchlorfenuron has been applied to female flowers to induce parthenocarpic fruit formation in cucumbers, leading to the development of fruits without fertilization. This application also results in the upregulation of cytokinin-responsive genes .

Pollination and Fruit Set in Oriental Melons

This compound supports pollination and fruit set in oriental melons. Research into its spatial distribution and migration characteristics among fruit tissues is crucial for understanding its metabolism and potential toxic effects on plants .

Potential in Cancer Treatment

There is ongoing research into Forchlorfenuron’s molecular mechanisms and its potential applications in cancer treatment . The focus is on its effects on mitochondrial dynamics and how it can be leveraged to enhance fruit size and quality while exploring its therapeutic potential .

Mechanism of Action

Target of Action

Forchlorfenuron (also known as CPPU) is a synthetic plant growth regulator that belongs to the class of phenylurea derivatives . It is known to interact with several targets, including septins , and it has been shown to affect the MAPK signaling pathway, specifically the MKK3/p38/ATF-2 pathway .

Mode of Action

Forchlorfenuron works by inhibiting cytokine oxidase, a regulator of cytokinin activity . This inhibition leads to an increase in plant growth. It also interacts with the MKK3/p38/ATF-2 signaling pathway, leading to the activation of the p38-MAP kinase, upstream kinases MKK3, and the transcription factor ATF-2 .

Biochemical Pathways

Forchlorfenuron affects several biochemical pathways. It accelerates sugar metabolism by increasing the content of sucrose through increasing the transcripts of genes such as SUSY, HK, and FK in sucrose metabolism . It also affects the synthesis and signal transduction of auxin and gibberellins . In addition, it increases the expression of cyclin genes, related to cell division .

Pharmacokinetics

It is known that forchlorfenuron is a very persistent compound and has a high potential for particle-bound transport .

Result of Action

Forchlorfenuron has several molecular and cellular effects. It promotes cell division and growth, leading to an increase in fruit size . It also induces cellular apoptosis and increases intracellular reactive oxygen species (ROS), indicating the participation of oxidative stress . Furthermore, it significantly impairs mitochondrial respiration and mediates a metabolic shift toward glycolysis .

Action Environment

The action of Forchlorfenuron can be influenced by environmental factors. For example, lower storage temperatures can reduce the degradation rate of Forchlorfenuron .

Safety and Hazards

Future Directions

Forchlorfenuron has been used in the development of new treatment strategies for gynecologic cancers . Its analogs suppress HER2 expression at a concentration lower than that of Forchlorfenuron . Given the association between cancer behavior and HE4 production in gynecologic cancers, these findings may provide insight useful in the development of new treatment strategies for gynecologic cancers .

properties

IUPAC Name |

1-(2-chloropyridin-4-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXLRLUVLMHHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034634 | |

| Record name | Forchlorfenuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

FLASH POINT, °F: >200 Pensky Martin Closed Cup /Kim Blue Plant Growth Regulator/ | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In methanol 119 g/L, ethanol 149 g/L, acetone 127 g/L, chlorofrom 2.7 g/LApplied at 1-1000 ppm, depending on crop., In water = 39 mg/L (pH 6.4, 21 °C) | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3839 at 25 °C | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.45X10-10 mm Hg at 25 °C (gas saturation method) | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Septins are filamentous GTPases that associate with cell membranes and the cytoskeleton and play essential roles in cell division and cellular morphogenesis. Septins are implicated in many human diseases including cancer and neuropathies. Small molecules that reversibly perturb septin organization and function would be valuable tools for dissecting septin functions and could be used for therapeutic treatment of septin-related diseases. Forchlorfenuron is a plant cytokinin previously shown to disrupt septin localization in budding yeast. However, it is unknown whether forchlorfenuron directly targets septins and whether it affects septin organization and functions in mammalian cells. Here, we show that forchlorfenuron alters septin assembly in vitro without affecting either actin or tubulin polymerization. In live mammalian cells, forchlorfenuron dampens septin dynamics and induces the assembly of abnormally large septin structures. Forchlorfenuron has a low level of cytotoxicity, and these effects are reversed upon forchlorfenuron washout. Significantly, forchlorfenuron treatment induces mitotic and cell migration defects that phenocopy the effects of septin depletion by small interfering RNA., It promotes cell division, differentiation and development; induces budding of callus, and controls apical dominance; breaks dormancy of lateral buds and promotes germination; delays ageing process and maintains chlorophyll in excised leaves; regulates the transport of nutrients; promotes fruit formation, etc. | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Forchlorfenuron | |

Color/Form |

White to off-white crystalline powder | |

CAS RN |

68157-60-8 | |

| Record name | Forchlorfenuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68157-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forchlorfenuron [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068157608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forchlorfenuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-(2-chloro-4-pyridinyl)-N'-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORCHLORFENURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K62IP7463J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165-170 °C | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does forchlorfenuron exert its effects on plants?

A1: Forchlorfenuron is a synthetic phenylurea derivative that acts as a plant growth regulator with strong cytokinin-like activity. [] It promotes cell division and cell enlargement, leading to increased fruit size, particularly in grapes and kiwifruit. [] While the exact mechanisms are still under investigation, forchlorfenuron is thought to mimic the action of natural cytokinins, influencing gene expression and regulating various physiological processes in plants.

Q2: Can the application of forchlorfenuron impact the taste of fruits?

A2: Yes, forchlorfenuron application, particularly at higher doses, has been linked to a bitter taste in oriental melons. [] This bitterness is attributed to the accumulation of cucurbitacins, primarily cucurbitacin B. [] Interestingly, forchlorfenuron application was also observed to decrease the concentration of arvenin I, another cucurbitacin that contributes to bitterness, in oriental melons. []

Q3: How does forchlorfenuron affect the starch content in yam tubers?

A3: Studies have shown that the combined application of forchlorfenuron and multi-effect triazole (MET) can increase the activity of enzymes involved in starch synthesis, including ADP-Glc pyrophosphorylase, soluble starch synthase, and soluble starch branching enzyme. [] This enhanced enzyme activity ultimately leads to increased starch content in yam tubers. []

Q4: Can forchlorfenuron induce parthenocarpic fruit formation?

A4: Yes, applying forchlorfenuron to female cucumber flowers before and during anthesis can induce parthenocarpic (seedless) fruit formation. [] This process is linked to the upregulation of cytokinin-responsive genes in the treated flowers. []

Q5: What is the chemical structure of forchlorfenuron?

A5: Forchlorfenuron is a phenylurea derivative. Its chemical name is 1-(2-chloro-4-pyridyl)-3-phenylurea.

Q6: What analytical techniques are commonly used to determine forchlorfenuron residues in food?

A6: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) [, , , , , ] and HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). [, , ] The choice depends on the desired sensitivity and selectivity needed for the specific application.

Q7: Can surface-enhanced Raman spectroscopy (SERS) be used to detect forchlorfenuron?

A7: Yes, SERS coupled with gold nanosubstrates has shown promise for the rapid detection and characterization of forchlorfenuron residues in fruits like grapes. [, ] This technique offers advantages in terms of speed and simplicity compared to traditional chromatographic methods.

Q8: How is forchlorfenuron usually extracted from plant samples for analysis?

A8: Common extraction solvents include acetonitrile [, ] and acetone. [] For cleanup and purification before analysis, various methods are employed, including solid-phase extraction (SPE) with different cartridges (e.g., C18, Florisil, PSA), [, , , , ] the QuEChERS method, [, , ] and matrix solid-phase dispersion extraction (MSPD). []

Q9: How quickly does forchlorfenuron degrade in the environment?

A9: Forchlorfenuron exhibits relatively rapid degradation in different environmental compartments. Studies have investigated its hydrolysis, photolysis, and metabolism in soil, plants, and animals. [] For example, the half-life of forchlorfenuron in cucumbers and red soil was found to be in the range of 5.5-8.4 days and 6.5-12.7 days, respectively, depending on the specific location and environmental conditions. []

Q10: What are the potential environmental concerns associated with forchlorfenuron use?

A10: Although forchlorfenuron degrades relatively quickly, its widespread use in agriculture raises concerns about potential impacts on ecosystems. Research is ongoing to understand its effects on non-target organisms and its long-term fate in the environment. []

Q11: What are some common formulations of forchlorfenuron for agricultural use?

A12: Forchlorfenuron is available in various formulations, including soluble granules [] and effervescent granules/tablets. [] These formulations are designed for easy dissolution in water, accurate metering, and convenient application in agricultural settings.

Q12: How is forchlorfenuron typically applied to crops?

A13: Forchlorfenuron is commonly applied as a foliar spray, a dip treatment for fruits, or a seed treatment. [, , ] The specific method and timing of application depend on the crop and the desired effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-[2-(Trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol](/img/structure/B1673465.png)